molecular formula C9H15NO2 B12640145 Ethyl 2-aminohept-4-ynoate CAS No. 922146-48-3

Ethyl 2-aminohept-4-ynoate

Cat. No.: B12640145
CAS No.: 922146-48-3
M. Wt: 169.22 g/mol
InChI Key: NZHKRCAFAYHRIG-UHFFFAOYSA-N
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Description

Ethyl 2-aminohept-4-ynoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of heptynoic acid, featuring an amino group at the second carbon and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminohept-4-ynoate can be synthesized through several methods. One common approach involves the alkylation of an enolate ion derived from a heptynoic acid ester. This reaction typically uses an alkyl halide as the alkylating agent under basic conditions . Another method involves the coupling of an aminoheptynoic acid derivative with an ethyl ester group through esterification reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts to enhance reaction rates and yields. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production facility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminohept-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted aminoheptynoates .

Scientific Research Applications

Ethyl 2-aminohept-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-aminohept-4-ynoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 2-aminohept-4-ynoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-aminohept-4-ynoate is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃N₁O₂
  • CAS Number : 922146-48-3
  • Structural Characteristics : this compound features an alkyne functional group, an amino group, and an ester group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and nucleic acids, while the ester group may undergo hydrolysis to release biologically active metabolites. These interactions can modulate several biochemical pathways, including enzyme activity and metabolic processes.

Enzyme Interactions

Research indicates that this compound can serve as a substrate or inhibitor for specific enzymes. Its structural features allow it to participate in various enzymatic reactions, potentially influencing metabolic pathways related to amino acid metabolism and biosynthesis.

Research Findings

Several studies have investigated the biological implications of this compound:

  • Synthesis and Biological Evaluation : this compound has been synthesized as part of larger compounds aimed at evaluating their biological efficacy against specific targets such as enzymes involved in metabolic disorders. The compound is often used as a building block in the synthesis of more complex molecules .
  • Case Study on Enzyme Inhibition : In a recent study, this compound was tested for its inhibitory effects on specific aminopeptidases. The IC₅₀ values were determined using alanine release assays, demonstrating significant inhibition at micromolar concentrations .
    CompoundIC₅₀ (µM)
    This compound14 ± 4.3
  • Impact on Metabolic Pathways : Further investigations revealed that this compound could influence pathways related to inflammation and cellular stress responses, indicating its potential utility in therapeutic applications .

Applications in Research

This compound is utilized in various scientific research applications:

  • Organic Synthesis : It serves as a crucial building block for synthesizing complex organic molecules.
  • Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting metabolic disorders or enzyme-related diseases .

Properties

CAS No.

922146-48-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-aminohept-4-ynoate

InChI

InChI=1S/C9H15NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-4,7,10H2,1-2H3

InChI Key

NZHKRCAFAYHRIG-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C(=O)OCC)N

Origin of Product

United States

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